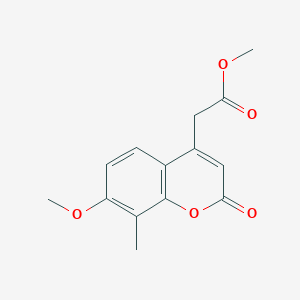

methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate is an organic compound with the CAS Number: 853749-48-1 . Its molecular weight is 262.26 . It is also known by its IUPAC name, methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14O5/c1-8-11(17-2)5-4-10-9(6-12(15)18-3)7-13(16)19-14(8)10/h4-5,7H,6H2,1-3H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.26 . It is typically stored at a temperature between 28 C .Scientific Research Applications

- Methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate has shown promise as an anticancer agent. Researchers have explored its potential to inhibit specific enzymes involved in cancer progression, such as Enhancer of Zeste Homolog 2 (EZH2) . EZH2 plays a role in epigenetic regulation, and inhibiting it can affect cancer cell growth and metastasis.

- Inflammation is a key factor in various diseases. Some studies suggest that this compound may possess anti-inflammatory properties. Researchers have investigated its effects on inflammatory pathways and cytokine production . Further research is needed to fully understand its mechanism of action.

- Methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate derivatives have been synthesized and evaluated for their antimicrobial potential. These compounds showed activity against bacteria and fungi, making them interesting candidates for drug development .

- The compound has been studied for its inhibitory effects on specific enzymes, including CYP2C8 . Understanding enzyme inhibition is crucial for drug metabolism and interactions.

- Researchers have used this compound as a building block in synthetic chemistry. For instance, it has been employed in the synthesis of S-benzylated or S-alkylated coumarins, expanding the toolbox for creating novel molecules .

Anticancer Activity

Anti-Inflammatory Properties

Antimicrobial Activity

Enzyme Inhibition

Synthetic Applications

Future Directions

properties

IUPAC Name |

methyl 2-(7-methoxy-8-methyl-2-oxochromen-4-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-8-11(17-2)5-4-10-9(6-12(15)18-3)7-13(16)19-14(8)10/h4-5,7H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJELXXMKNMVWQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2375378.png)

![N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2375385.png)

![N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B2375386.png)

![2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2375388.png)

![2-[(3-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2375389.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2375391.png)

![(1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2375395.png)

![3-ethyl-N-(4-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2375398.png)